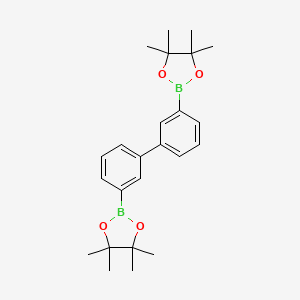

3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl

Description

3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl (CAS: 850264-92-5) is a boronic ester derivative of biphenyl, widely used as a precursor in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers, organic semiconductors, and OLED materials. Its molecular formula is C₂₄H₃₂B₂O₄, with a molecular weight of 406.254 g/mol . The compound is a white crystalline powder with a melting point of 166–168°C and a purity of ≥98% . Key synonyms include Biphenyl-3,3'-diboronic Acid Bis(pinacol) Ester and this compound .

The meta-substitution of boronate groups on the biphenyl backbone distinguishes it from other isomers (e.g., 4,4' or 2,2'), influencing its reactivity, steric hindrance, and electronic properties. Its primary applications lie in organic electronics, where it serves as a building block for luminescent materials and charge-transport layers .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32B2O4/c1-21(2)22(3,4)28-25(27-21)19-13-9-11-17(15-19)18-12-10-14-20(16-18)26-29-23(5,6)24(7,8)30-26/h9-16H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDAYWROTQQONU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=CC(=C3)B4OC(C(O4)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1’-biphenyl typically involves the reaction of 3,3’-dibromo-1,1’-biphenyl with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include toluene or tetrahydrofuran (THF), and the reaction is often heated to reflux to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for larger batch sizes. Continuous flow reactors may be employed to enhance reaction efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1’-biphenyl primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, typically potassium carbonate or sodium hydroxide.

Common Reagents and Conditions

Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: Toluene, THF, or dimethylformamide (DMF).

Conditions: Reactions are typically carried out at elevated temperatures (80-100°C) under an inert atmosphere.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of 3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl is in the development of anticancer agents. Research has indicated that derivatives of this compound exhibit potent activity against various cancer cell lines. For instance:

- Compound Synthesis : The synthesis of derivatives such as 4-Nitro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[c][1,2,5]oxadiazol-5-amine demonstrated effective cytotoxicity against cancer cells in vitro .

- Mechanism of Action : These compounds often function by inhibiting specific kinases involved in cancer progression. For example, studies show that certain derivatives can selectively inhibit protein kinases associated with tumor growth .

Organic Synthesis

Cross-Coupling Reactions

The compound serves as an effective reagent in cross-coupling reactions:

- Borylation Reactions : this compound can be utilized to introduce boron into organic substrates through Suzuki-Miyaura coupling reactions. This allows for the formation of biaryl compounds that are crucial in pharmaceuticals and agrochemicals .

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Suzuki Coupling | Aryl halide + Boronic ester → Biaryl compound | 85 |

| Borylation | Alkene + Boryl reagent → Borylated product | 90 |

Materials Science

Polymer Chemistry

The compound has applications in the synthesis of advanced materials:

- Boronic Acid Functional Polymers : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. These materials are particularly useful in electronic applications where durability is crucial .

Case Studies

Case Study 1: Anticancer Drug Development

In a study published by MDPI in 2023, researchers synthesized a series of compounds based on this compound and evaluated their anticancer properties. The results showed that one derivative exhibited a significant reduction in cell viability across multiple cancer lines (e.g., breast and lung cancer), highlighting its potential as a lead compound for further drug development .

Case Study 2: Material Enhancement

A recent investigation into the use of boron-containing compounds for polymer enhancement demonstrated that incorporating this compound into epoxy resins improved the thermal stability by approximately 30%, making it suitable for high-performance applications in aerospace .

Mechanism of Action

The mechanism of action for 3,3’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1’-biphenyl in cross-coupling reactions involves the formation of a palladium-boronate complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The key molecular targets are the palladium catalyst and the boronate ester groups, which facilitate the transfer of the aryl or vinyl group.

Comparison with Similar Compounds

Positional Isomers of Biphenyl-Boronate Esters

4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl

- CAS: Not explicitly listed, but structurally analogous to compounds in and .

- Properties : Para-substitution reduces steric hindrance compared to the 3,3' isomer, enhancing reactivity in cross-coupling reactions. For example, in Suzuki reactions, this compound achieved a 49% yield when coupled with bromobacteriochlorin derivatives, likely due to favorable electronic alignment .

- Applications : Used in synthesizing bacteriochlorin dyads for near-infrared fluorophores .

2,2'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl

- CAS : 398128-09-1

- Properties : Ortho-substitution introduces significant steric bulk, limiting its utility in sterically demanding reactions. However, it is available at >99% purity and is used in pharmaceutical intermediates and fine chemicals .

- Key Difference : Lower reactivity in coupling reactions compared to 3,3' and 4,4' isomers due to hindered access to the boron center .

Boronate Esters with Different Core Structures

1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

- CAS : 99770-93-1

- Properties : A benzene-core derivative with boronate groups at the 1,4-positions. Its linear geometry facilitates polymerization reactions, as seen in proton-conducting membranes .

- Comparison : Exhibits higher symmetry and lower molecular weight (C₁₆H₂₄B₂O₄, MW: 326.0) than the biphenyl-based compound, enabling distinct applications in materials science .

9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (36BCzB)

- Properties : A carbazole-based boronate ester with dual boronate groups. Used in ultralong blue room-temperature phosphorescence (URTP) materials due to its rigid, planar structure .

- Key Difference : The carbazole core provides enhanced electron-transport properties compared to biphenyl derivatives, making it superior for optoelectronic applications .

Functionalized Biphenyl-Boronate Derivatives

Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate

- CAS : 1256358-85-6

- Properties : Incorporates a methoxycarbonyl group, increasing solubility in polar solvents. Used in synthesizing dye-sensitized solar cells (DSSCs) .

- Comparison : The electron-withdrawing ester group modifies electronic properties, reducing boron reactivity but enabling tailored energy-level alignment in photovoltaic materials .

2-(2'-Methoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- CAS : 881314-65-4

- Properties: A mono-boronate derivative with a methoxy substituent. Its asymmetric structure limits use in symmetric polymerization but is valuable in stepwise synthetic routes .

Biological Activity

3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl (CAS No. 207611-87-8) is a boron-containing compound that has gained attention in various fields of research due to its unique structural properties and potential biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of 406.13 g/mol. It features two boronate ester groups attached to a biphenyl structure, which may influence its reactivity and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₃₂B₂O₄ |

| Molecular Weight | 406.13 g/mol |

| CAS Number | 207611-87-8 |

| Purity | >98.0% (GC) |

| Storage Conditions | Inert atmosphere, 2-8°C |

Anticancer Properties

Recent studies have indicated that boron-containing compounds can exhibit anticancer properties. For instance, a study highlighted that certain borylated compounds demonstrated significant inhibition of cell growth in various cancer cell lines. Specifically, the compound was tested against several cancer types including colorectal (HT29), glioblastoma (U87), and breast cancer (MCF-7) cell lines.

- Inhibition Rates : The compound showed inhibition rates ranging from 0% to 19% at concentrations of 25 µM across multiple cancer cell lines, with specific instances of higher inhibition in certain contexts .

The biological activity of this compound may be attributed to its ability to interact with various biological targets through covalent bonding. This interaction can potentially disrupt cellular processes such as:

- Protein Kinase Inhibition : Similar compounds have been shown to inhibit protein kinases essential for the survival of cancer cells .

- Gene Regulation : The compound may influence gene expression by interacting with chromatin-modifying complexes like PRC2 .

Case Studies

- Study on Cell Growth Inhibition :

- Targeting Specific Kinases :

Q & A

Q. Key considerations :

Q. Table 1: Representative Yields in Synthesis

| Method | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Miyaura borylation | Pd(PPh₃)₄, KOAc | 92 | |

| Suzuki coupling | Pd(dtbpy), K₂CO₃ | 49–88 | |

| Carbonylative borylation | Cu catalyst, CO gas | 51 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- ¹³C NMR : Peaks at δ 25–30 ppm confirm the presence of tetramethyl dioxaborolane groups, while aromatic carbons appear at δ 120–140 ppm .

- ¹H NMR : Methyl groups resonate as singlets (δ 1.0–1.3 ppm), and biphenyl protons show splitting patterns dependent on substitution .

- Purity validation : Combustion analysis or HPLC-MS ensures >97% purity, critical for reproducibility in catalysis .

Basic: What are its primary applications in organic synthesis?

- Suzuki-Miyaura cross-coupling : Forms biaryl structures for OLEDs and fluorophores .

- Carbonylative borylation : Synthesizes γ-boryl amides using CO as a carbonyl source .

- Polymer synthesis : Serves as a monomer for proton-conducting polyphenylenes in fuel cells .

Advanced: How can low yields in sterically hindered Suzuki couplings be mitigated?

Low yields (e.g., 49% for BC3 ) arise from steric hindrance between biphenyl and boronate groups. Strategies include:

- Ligand optimization : Bulky ligands (e.g., dtbpy) improve Pd catalyst turnover .

- Solvent effects : Polar aprotic solvents (DMAc) enhance solubility of bulky intermediates .

- Temperature modulation : Prolonged heating (12–24 h) at 75–90°C ensures complete conversion .

Advanced: How to manage competing pathways in carbonylative multi-component reactions?

In reactions with CO gas, competing pathways (e.g., hydroboration vs. carbonyl insertion) are controlled by:

- Gas pressure : Sub-atmospheric CO pressures favor selective carbonyl insertion .

- Catalyst choice : Cu(I) catalysts promote borylamidation over side reactions .

Advanced: How to resolve contradictory NMR data across solvents?

For example, ¹³C NMR shifts vary in CDCl₃ vs. DMSO-d₆ due to solvent polarity. Recommendations:

- Use deuterated solvents consistently for comparative studies.

- Assign peaks via 2D NMR (HSQC, HMBC) to resolve ambiguities .

Advanced: What emerging applications exploit its electronic properties?

- OLED intermediates : Acts as a hole-transport layer precursor due to extended π-conjugation .

- Near-infrared fluorophores : Bacteriochlorin dyads with solvent-dependent emission .

- Electrochemical sensors : Boronate groups enable covalent binding to diols for glucose sensing (extrapolated from ).

Advanced: How stable is this compound under thermal or oxidative conditions?

- Thermal stability : Decomposes above 200°C (TGA data inferred from mp >200°C in ).

- Oxidative stability : Boronate esters hydrolyze in protic solvents; storage under argon with molecular sieves is essential .

Advanced: Can computational modeling predict its reactivity in cross-couplings?

DFT studies model steric and electronic effects:

- Steric maps : Identify hindered rotation in biphenyl groups, affecting coupling efficiency.

- NBO analysis : Predicts boron's electrophilicity for transmetalation steps .

Advanced: How do substituents influence its photophysical behavior?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.